Tacrine-indole hybrid derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tacrine-indole hybrid derivative 1 is a compound that combines the structural features of tacrine and indole moieties. Tacrine is known for its acetylcholinesterase inhibitory activity, while indole is a core structure in many biologically active compounds. The hybrid derivative aims to leverage the therapeutic potentials of both components, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tacrine-indole hybrid derivatives typically involves the combination of tacrine and indole moieties through various chemical reactions. One common method includes the reaction of tacrine with indole derivatives under specific conditions to form the hybrid compound. For example, the synthesis may involve the use of alkyldiamine linkers to connect the two moieties .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows standard organic synthesis protocols. The process may involve multiple steps, including the preparation of intermediate compounds, purification, and final assembly of the hybrid derivative .
Chemical Reactions Analysis
Types of Reactions: Tacrine-indole hybrid derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents on the indole or tacrine moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the tacrine-indole hybrid, each with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tacrine-indole hybrid derivative 1 involves the inhibition of cholinesterase enzymes, particularly acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Additionally, the compound may interact with other molecular targets, such as β-amyloid plaques, and inhibit their formation, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Tacrine-Flavonoid Hybrids: These compounds also show inhibitory potency against cholinesterases and have additional properties like metal chelation.
Tacrine-Indomethacin Hybrids: These hybrids combine anti-inflammatory properties with cholinesterase inhibition.
Tacrine-1,2,3-Triazole Hybrids: These compounds are synthesized through click chemistry and exhibit significant anticholinesterase activities.
Uniqueness: Tacrine-indole hybrid derivative 1 stands out due to its dual-action mechanism, targeting both cholinesterase inhibition and β-amyloid plaque formation. This multi-target approach enhances its therapeutic potential compared to other single-target compounds .
Properties
Molecular Formula |
C30H37N5O |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]propanamide |
InChI |
InChI=1S/C30H37N5O/c31-25(19-21-20-34-26-14-6-3-11-22(21)26)30(36)33-18-10-2-1-9-17-32-29-23-12-4-7-15-27(23)35-28-16-8-5-13-24(28)29/h3-4,6-7,11-12,14-15,20,25,34H,1-2,5,8-10,13,16-19,31H2,(H,32,35)(H,33,36)/t25-/m0/s1 |
InChI Key |
KADKUQSSIRPDHT-VWLOTQADSA-N |
Isomeric SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.